molecular formula C11H13BrO B1291910 1-(4-Bromophenyl)cyclopentan-1-ol CAS No. 865204-03-1

1-(4-Bromophenyl)cyclopentan-1-ol

Cat. No. B1291910
M. Wt: 241.12 g/mol
InChI Key: KXEZRQJDHKLSHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07259183B2

Procedure details

The title compound was synthesized in analogy to bromo-4-cyclobutyl-benzene (described in example S113) using 823 mg of 1-(4-bromo-phenyl)-cyclopentanol (3.41 mmol), 652 μl of triethylsilane (4.10 mmol) and 649 μl of boron trifluoride diethyl etherate complex (5.12 mmol). The isolated residue was purified by flash column chromatography (1:9 EtOAc/-cyclohexane) to give 727 mg of a mixture of the desired 4-cyclopentyl-benzene and 1-bromo-4-cyclopent-1-enyl-benzene as a white semi-solid. This mixture was used in the following step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
823 mg
Type
reactant
Reaction Step Two
Quantity
652 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
BrC1C=CC(C2CCC2)=CC=1.[Br:12][C:13]1[CH:18]=[CH:17][C:16]([C:19]2(O)[CH2:23][CH2:22][CH2:21][CH2:20]2)=[CH:15][CH:14]=1.C([SiH](CC)CC)C>>[Br:12][C:13]1[CH:18]=[CH:17][C:16]([CH:19]2[CH2:23][CH2:22][CH2:21][CH2:20]2)=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1CCC1
Step Two
Name
Quantity
823 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1(CCCC1)O
Step Three
Name
Quantity
652 μL
Type
reactant
Smiles
C(C)[SiH](CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The isolated residue was purified by flash column chromatography (1:9 EtOAc/-cyclohexane)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1CCCC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 727 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.